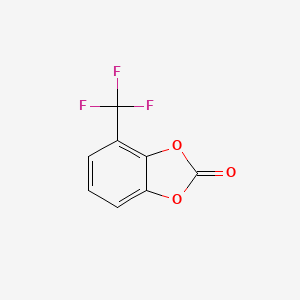

4-(Trifluoromethyl)-1,3-benzodioxol-2-one, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

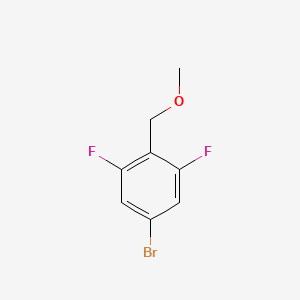

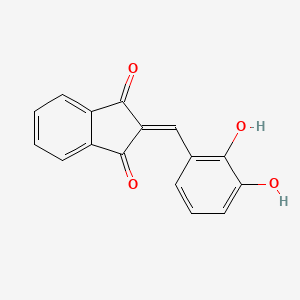

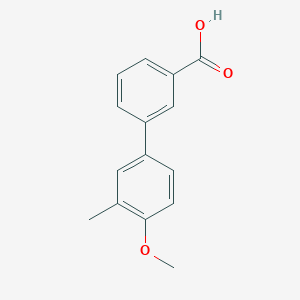

The compound “4-(Trifluoromethyl)-1,3-benzodioxol-2-one” belongs to a class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

Trifluoromethyl groups have been incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The synthesis of such compounds often involves transition metal-mediated trifluoromethylation reactions .Chemical Reactions Analysis

Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products . They are often incorporated into organic motifs through transition metal-mediated trifluoromethylation reactions .Aplicaciones Científicas De Investigación

Degradation Processes of Nitisinone

A study by Barchańska et al. (2019) on nitisinone, which contains the trifluoromethyl and benzodioxol groups, explored its stability and degradation pathways using LC-MS/MS. The research focused on understanding the stability of nitisinone under different conditions and identified two major stable degradation products, contributing to the knowledge base for medical applications of nitisinone (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Applications in Supramolecular Chemistry

Cantekin, de Greef, and Palmans (2012) reviewed the use of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry. Although not directly 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, the study highlights the significance of structurally similar compounds in developing nanotechnology and biomedical applications, indicating the broader potential of such molecules in scientific research (Cantekin, de Greef, & Palmans, 2012).

Synthetic Routes for Heterocyclic Compounds

Kaushik et al. (2019) provided an overview of the synthetic routes for creating 1,4-disubstituted 1,2,3-triazoles, demonstrating the importance of heterocyclic compounds in pharmaceutical chemistry. This research underscores the utility of specific functional groups in synthesizing biologically active molecules, relevant to the functionalities of 4-(Trifluoromethyl)-1,3-benzodioxol-2-one (Kaushik, Sangwan, Luxmi, Kumar, & Pahwa, 2019).

Advanced Oxidation Processes

Qutob et al. (2022) reviewed the advanced oxidation processes (AOPs) for degrading acetaminophen, highlighting the generation of by-products and their environmental impact. This study, while not directly linked to 4-(Trifluoromethyl)-1,3-benzodioxol-2-one, illustrates the environmental considerations and chemical stability aspects relevant to similar compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Ionic Liquids and Phase Behavior

Visak et al. (2014) explored the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds. The research offers insights into solvent abilities and environmental applications of ionic liquids, relevant for understanding the solubility and reactivity of compounds like 4-(Trifluoromethyl)-1,3-benzodioxol-2-one (Visak, Calado, Vuksanović, Ivaniš, Branco, Grozdanić, Kijevčanin, & Šerbanović, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,3-benzodioxol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3O3/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJAEXGTKXIGLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)O2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)